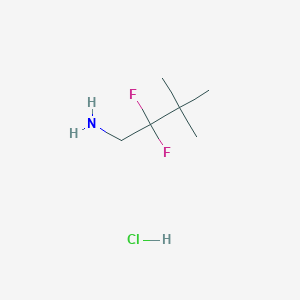

2,2-Difluoro-3,3-dimethylbutan-1-amine hydrochloride

CAS No.: 1781610-28-3

Cat. No.: VC4540062

Molecular Formula: C6H14ClF2N

Molecular Weight: 173.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781610-28-3 |

|---|---|

| Molecular Formula | C6H14ClF2N |

| Molecular Weight | 173.63 |

| IUPAC Name | 2,2-difluoro-3,3-dimethylbutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H13F2N.ClH/c1-5(2,3)6(7,8)4-9;/h4,9H2,1-3H3;1H |

| Standard InChI Key | WMRXCDZRMGIBSO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(CN)(F)F.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a butan-1-amine backbone substituted with two fluorine atoms at the C2 position and two methyl groups at C3, forming a highly branched structure. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents . Key structural identifiers include:

The presence of fluorine atoms introduces significant electronegativity, altering electron density distribution and influencing reactivity.

Physicochemical Data

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, are critical for mass spectrometry applications :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 138.10889 | 131.2 |

| [M+Na]+ | 160.09083 | 138.6 |

| [M+NH4]+ | 155.13543 | 137.6 |

| [M-H]- | 136.09433 | 127.6 |

These values aid in characterizing the compound’s gas-phase behavior, essential for analytical identification .

Synthesis and Industrial Production

Fluorination Strategies

The synthesis of 2,2-difluoro-3,3-dimethylbutan-1-amine hydrochloride begins with the fluorination of 3,3-dimethylbutan-1-amine using diethylaminosulfur trifluoride (DAST). This reagent selectively replaces hydroxyl or other leaving groups with fluorine atoms under controlled conditions. The reaction mechanism proceeds via an pathway, where DAST acts as a fluorinating agent:

Post-fluorination, the amine is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and shelf stability.

Process Optimization

Industrial-scale production requires precise temperature control (-20°C to 0°C) to minimize side reactions such as over-fluorination or decomposition. Catalysts like boron trifluoride etherate may enhance reaction efficiency, while chromatography or recrystallization ensures ≥95% purity.

Applications in Medicinal Chemistry

Intermediate for Bioactive Derivatives

The compound’s fluorine atoms and rigid backbone make it a valuable precursor in drug discovery. For example, it has been used to synthesize:

-

Kinase inhibitors: Fluorine’s electronegativity enhances hydrogen bonding with ATP-binding pockets.

-

Antimicrobial agents: The hydrophobic methyl groups improve membrane permeability.

Structure-Activity Relationships (SAR)

Comparative studies with non-fluorinated analogs reveal that fluorination increases metabolic stability by resisting cytochrome P450 oxidation. Additionally, the geminal dimethyl group at C3 reduces conformational flexibility, favoring target selectivity.

Interaction Studies and Biological Relevance

Enzyme Binding

The compound exhibits moderate affinity for serine/threonine kinases (e.g., PKA, PKC) due to electrostatic interactions between the protonated amine and kinase active sites. Fluorine atoms participate in van der Waals interactions with hydrophobic residues, as evidenced by molecular docking simulations.

Receptor Modulation

Preliminary studies suggest activity at G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation (e.g., dopamine D2 receptors). The hydrochloride salt’s solubility facilitates in vitro assays, though in vivo efficacy remains under investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume